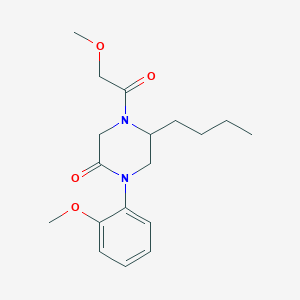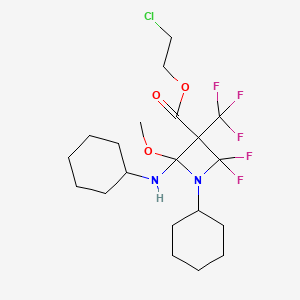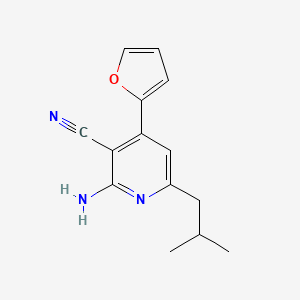
5-butyl-4-(methoxyacetyl)-1-(2-methoxyphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to "5-butyl-4-(methoxyacetyl)-1-(2-methoxyphenyl)-2-piperazinone," involves intricate organic synthesis techniques. These methods often include steps such as cyclocondensation reactions, N-alkylation, and functional group transformations. The synthesis process is carefully designed to achieve high purity and yield of the target compound. Specific analogues of piperazine derivatives have been synthesized to improve selectivity and affinity towards various biological targets by modifying the alkyl chain length, introducing different substituents, and altering the core piperazine structure (Raghupathi et al., 1991).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including "5-butyl-4-(methoxyacetyl)-1-(2-methoxyphenyl)-2-piperazinone," is crucial for understanding their chemical behavior and interaction with biological systems. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate the three-dimensional structure, conformational preferences, and electronic properties of these compounds. These analyses reveal important insights into the compound's reactivity, stability, and potential binding mechanisms with biological receptors (Kumara et al., 2017).
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Staining
Compounds like Hoechst 33258, known for binding to the minor groove of double-stranded DNA with specificity for AT-rich sequences, represent a class of compounds related to piperazine derivatives. These compounds are extensively used in cellular biology for DNA staining, facilitating the analysis of chromosomes, nuclear DNA content, and the investigation of plant cell biology. They also serve as radioprotectors and topoisomerase inhibitors, highlighting their potential in drug design and understanding DNA interaction mechanisms (Issar & Kakkar, 2013).
Therapeutic Applications and Drug Design
Piperazine derivatives, due to their structural versatility, play a significant role in the rational design of drugs. These compounds are found in a wide array of therapeutic agents targeting various diseases. Slight modifications to the piperazine nucleus can significantly impact the medicinal potential, affecting pharmacokinetics and pharmacodynamics. This adaptability makes piperazine a valuable scaffold in drug discovery, contributing to the development of CNS agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, antihistamine profiles, and imaging agents (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have shown potential anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine as a core structure in developing new anti-TB molecules. The review of piperazine-based anti-TB molecules over the past five decades emphasizes its critical role in medicinal chemistry for designing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Serotonin Receptor Ligands and Biological Functions
The exploration of piperazine derivatives as serotonin receptor ligands reveals their importance in studying the molecular basis of cognition and memory disorders. This research provides insights into the development of selective antagonists for serotonin receptors, potentially offering new therapeutic avenues for treating learning and memory disorders (Russell & Dias, 2002).
Eigenschaften
IUPAC Name |
5-butyl-4-(2-methoxyacetyl)-1-(2-methoxyphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-4-5-8-14-11-20(15-9-6-7-10-16(15)24-3)17(21)12-19(14)18(22)13-23-2/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXZRMAJCNLNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)COC)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-4-(methoxyacetyl)-1-(2-methoxyphenyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)
![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)
![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)
![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)
![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)



![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)
![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)
![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)
![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)
